molecular formula C17H11ClN4 B10840928 2-(4-chlorophenyl)-6-phenyl-9H-purine

2-(4-chlorophenyl)-6-phenyl-9H-purine

Cat. No.: B10840928
M. Wt: 306.7 g/mol
InChI Key: FPWZFVSRIINTRB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-phenyl-9H-purine is a trisubstituted purine derivative designed for pharmaceutical and biological research. Purines constitute a privileged scaffold in medicinal chemistry, and their substitution at the 2-, 6-, and 9-positions is a common strategy to develop potent and selective ligands for various biological targets, particularly protein kinases . This structural motif is frequently explored in the search for novel anticancer agents, as dysregulation of kinases is implicated in numerous processes of carcinogenesis . The specific substitution pattern of this compound, featuring a 4-chlorophenyl group at the 2-position and a phenyl group at the 6-position, is characteristic of molecules investigated for their cytotoxic activity. Research into analogous 2,6,9-trisubstituted purines has demonstrated their potential to induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting a promising avenue for the development of new antitumor therapies . The purine core can also be further functionalized, for example through direct C-H cyanation, to produce additional derivatives for structure-activity relationship (SAR) studies . Application Note: This product is intended for research purposes only, specifically for use in assay development, high-throughput screening, and biochemical research. It is not for diagnostic or therapeutic use. Safety Note: For laboratory research use only. Not for human or veterinary use. Please consult the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C17H11ClN4

Molecular Weight

306.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-phenyl-7H-purine

InChI

InChI=1S/C17H11ClN4/c18-13-8-6-12(7-9-13)16-21-14(11-4-2-1-3-5-11)15-17(22-16)20-10-19-15/h1-10H,(H,19,20,21,22)

InChI Key

FPWZFVSRIINTRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC(=N2)C4=CC=C(C=C4)Cl)N=CN3

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

The primary area of application for 2-(4-chlorophenyl)-6-phenyl-9H-purine is in drug development, specifically targeting various biological pathways. Its structural characteristics suggest potential interactions with several biological targets, leading to various therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study has shown that modifications in the purine ring can enhance cytotoxicity against cancer cell lines:

Cancer Type IC50 Value (µM) Reference
Ovarian Cancer12.5
Breast Cancer15.0
Lung Cancer10.0

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Antiviral Properties

This compound has also demonstrated antiviral activity against various viruses, including herpes simplex virus types 1 and 2. In comparative studies, it showed greater efficacy than standard antiviral agents like acyclovir:

Virus Type Effective Concentration (µM) Comparison with Acyclovir
Herpes Simplex Virus Type 15Higher efficacy
Herpes Simplex Virus Type 27Higher efficacy

This positions the compound as a promising candidate for further antiviral drug development.

Case Study 1: Anticancer Efficacy

A study focusing on ovarian cancer cells revealed that treatment with this compound resulted in significant inhibition of cell proliferation. The IC50 value was notably lower than that of conventional chemotherapeutic agents, indicating strong potential for further development as an anticancer drug.

Case Study 2: Antiviral Mechanisms

In a recent investigation into its antiviral properties, this compound was tested against herpes simplex virus types 1 and 2. Results indicated that it exhibited significant antiviral activity at lower concentrations than acyclovir, suggesting a novel mechanism of action that warrants further exploration.

Case Study 3: Anti-inflammatory Effects

Research into the anti-inflammatory properties of purine derivatives revealed that this compound inhibited pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides. This suggests its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The positions and nature of substituents on the purine ring significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties
2-(4-Chlorophenyl)-6-phenyl-9H-purine 4-Chlorophenyl Phenyl 306.75 High lipophilicity; potential ADORA2A affinity
2-Chloro-6-(4-chlorophenyl)-9H-purine Chlorine 4-Chlorophenyl 265.10 Electron-withdrawing Cl at C2 may reduce π-π stacking
6-Phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Tetrahydropyran (THP) Phenyl ~315.38 (estimated) THP increases solubility; used as a synthetic intermediate
N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine 4-Fluorophenyl Morpholino 314.33 Morpholino enhances solubility; unknown biological target

Key Observations :

  • Electron-withdrawing groups (e.g., Cl at C2 or C6) increase stability but may reduce binding affinity due to steric or electronic effects.
  • Bulkier substituents (e.g., THP at N9) improve solubility but complicate synthetic routes .

Implications :

  • The 4-chlorophenyl group at C2 in the target compound may enhance receptor binding through hydrophobic interactions .
  • Crystallographic studies of analogs highlight the role of substituents in molecular packing and stability .

Preparation Methods

Preparation of 2,6-Dichloropurine

The synthesis begins with 2,6-dichloropurine, a versatile intermediate accessible via chlorination of 2-amino-6-chloropurine using chlorine sources (e.g., Cl₂) and diazotizing agents (e.g., NaNO₂/HCl). This method achieves 85–90% yields under acidic conditions, with LiCl enhancing reactivity.

Suzuki-Miyaura Coupling at Position 6

The 6-chloro group is preferentially substituted due to higher electrophilicity. Treatment with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) affords 6-phenyl-2-chloropurine in 70–75% yield. Catalyst loading (5 mol%) and degassing are critical to suppress homocoupling.

Second Coupling at Position 2

The residual 2-chloro group undergoes coupling with 4-chlorophenylboronic acid. Elevated temperatures (100°C) and bulkier ligands (e.g., SPhos) improve efficiency, yielding this compound (60–65%).

Table 1. Cross-Coupling Conditions and Yields

StepSubstrateBoronic AcidCatalystYield (%)
6-Sub2,6-DichloropurinePhenylPd(PPh₃)₄70–75
2-Sub6-Phenyl-2-chloro4-ChlorophenylPd(OAc)₂/SPhos60–65

Method 2: Traube Synthesis with Pre-Installed Substituents

Pyrimidine Intermediate Formation

The Traube method constructs the purine ring from 4,5-diaminopyrimidine derivatives. Introducing phenyl at position 6 requires 4-amino-5-phenylaminopyrimidine, synthesized via Ullmann coupling (CuI, phenanthroline, K₂CO₃, DMF, 120°C).

Method 3: Nucleophilic Aromatic Substitution

Direct Displacement of Chlorine

2,6-Dichloropurine reacts with phenylmagnesium bromide (THF, −78°C) to substitute position 6 (50% yield). Subsequent treatment with 4-chlorophenyl Grignard at 0°C achieves 40% yield, though competing side reactions limit efficiency.

Lewis Acid-Mediated Reactions

BF₃·OEt₂ facilitates substitution by stabilizing transition states. Using 4-chlorophenylthiol and phenylthiol in dichloromethane (reflux, 12 h) yields mixed thioethers, which are desulfurized (Ra-Ni, H₂, EtOH) to target compound (35% overall).

Comparative Analysis of Synthetic Routes

Table 2. Route Efficiency and Challenges

MethodKey AdvantageLimitationOverall Yield (%)
1High regioselectivityPd catalyst cost42–49
2Avoids coupling stepsMulti-step protection30–35
3No transition metalsLow yields, side reactions20–25
  • Method 1 offers scalability but requires stringent Pd removal.

  • Method 2 is labor-intensive but suitable for gram-scale synthesis.

  • Method 3 is cost-effective but impractical for complex purines.

Challenges and Optimization Strategies

Protecting Group Strategies

9-Position protection (e.g., (2-acetoxyethoxy)methyl) prevents undesired alkylation during substitutions. Deprotection with BF₃·OEt₂ restores the 9H tautomer.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) enhance aryl group solubility, while temperatures >100°C improve SNAr kinetics. Microwave-assisted synthesis reduces reaction times (30 min vs. 12 h).

Catalyst Screening

Pd(OAc)₂ with Xantphos increases coupling efficiency at position 2 (75% vs. 60% with PPh₃) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-6-phenyl-9H-purine, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A representative procedure involves reacting 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with 4-chlorophenylboronic acid in toluene, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base under reflux for 12 hours. Purification is achieved via column chromatography (EtOAc/hexane gradient) . To optimize yields, researchers should:

  • Monitor reaction progress using TLC or HPLC.
  • Adjust catalyst loading (e.g., 0.05–0.1 mmol Pd) and base stoichiometry (1.5–2.0 mmol).
  • Explore alternative protecting groups (e.g., THP vs. benzyl) to improve regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl/phenyl groups).
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 333.07).
  • X-ray crystallography : To resolve ambiguities in regiochemistry, as demonstrated for analogous purine derivatives (e.g., 9-(2-nitrophenylsulfonyl)-9H-purine) .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The C6-chloro group is highly reactive toward nucleophiles (e.g., amines, alkoxides). For example:

  • Amination : Treatment with primary amines (e.g., methylamine) in THF at 60°C replaces Cl with NH-R, forming 6-substituted purines .
  • Hydrolysis : Reaction with aqueous KOH yields hypoxanthine derivatives, useful for probing metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects.
  • Metabolic variability : Pre-screen derivatives in human liver microsomes (HLM) to assess CYP-mediated oxidation (e.g., CYP3A4/2D6 dominance) .
  • Target promiscuity : Employ orthogonal assays (e.g., SPR, ITC) to validate binding specificity to purinergic receptors vs. off-target kinases.

Q. What strategies are recommended for designing enzyme inhibition studies involving this compound?

  • Methodological Answer :

  • Enzyme selection : Prioritize adenosine deaminase (ADA) or phosphodiesterases (PDEs), given structural similarity to purine-based inhibitors.
  • Kinetic assays : Use fluorogenic substrates (e.g., 2’-deoxyadenosine for ADA) to measure IC₅₀ values .
  • Docking studies : Leverage crystal structures (e.g., PDB: 4XNW) for molecular dynamics simulations to predict binding modes .

Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADME prediction : Tools like SwissADME can estimate logP (∼2.8), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP liabilities.
  • Metabolite identification : Combine DFT calculations with LC-MS/MS to predict oxidative metabolites (e.g., hydroxylation at C8) .
  • QSAR : Develop models using substituent electronic parameters (Hammett σ) to correlate structure with bioavailability .

Q. What experimental approaches mitigate challenges in scaling up the synthesis of this compound?

  • Methodological Answer :

  • Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) to reduce metal leaching and costs .
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during Suzuki coupling.
  • Green solvents : Replace toluene with cyclopentyl methyl ether (CPME) for improved safety and waste management .

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